molecular formula C20H19FN2O2 B2587740 3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide CAS No. 1251613-62-3

3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B2587740
CAS No.: 1251613-62-3
M. Wt: 338.382
InChI Key: VSCZYRXYKVSYQZ-UHFFFAOYSA-N
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Description

3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a cyano group, a fluorophenyl group, and an oxan-4-yl group

Scientific Research Applications

3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide typically involves the reaction of 4-(4-fluorophenyl)oxan-4-ylmethylamine with 3-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The products depend on the nucleophile used but can include various substituted benzamides.

Mechanism of Action

The mechanism of action of 3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxan-4-yl group can provide steric hindrance, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide
  • 3-cyano-N-{[4-(4-chlorophenyl)oxan-4-yl]methyl}benzamide
  • 3-cyano-N-{[4-(4-bromophenyl)oxan-4-yl]methyl}benzamide

Uniqueness

3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro or bromo analogs.

Properties

IUPAC Name

3-cyano-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-18-6-4-17(5-7-18)20(8-10-25-11-9-20)14-23-19(24)16-3-1-2-15(12-16)13-22/h1-7,12H,8-11,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCZYRXYKVSYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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